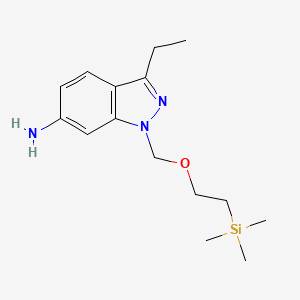

3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

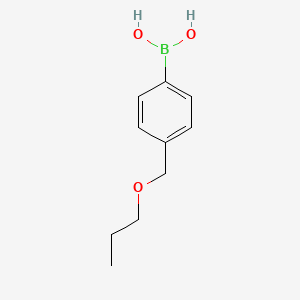

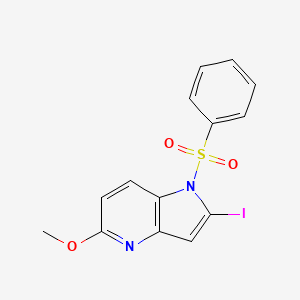

“3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine” is a complex organic compound. It contains an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. This compound also features an ethyl group, an amine group, and a trimethylsilyl ether group .

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions at the aromatic ring . The trimethylsilyl ether group could potentially be deprotected under acidic or basic conditions to yield a hydroxyl group.

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

This compound is structurally related to indazoles, which are prominent in medicinal chemistry due to their pharmacological properties. Indazole derivatives have been synthesized and evaluated for their in vitro antineoplastic activity against various human cancer cell lines . The presence of the trimethylsilyl group in the compound could potentially enhance its lipophilicity, aiding in cell membrane permeability and possibly increasing its efficacy as an anticancer agent.

Organic Synthesis: Heterocyclic Building Blocks

Indazoles serve as key building blocks in organic synthesis, particularly in constructing complex heterocyclic compounds. The ethyl and trimethylsilyl groups in “3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine” can be utilized in cross-coupling reactions to synthesize novel organic compounds with potential applications in drug development and materials science .

Chemical Biology: Kinase Inhibition

Compounds containing the indazole moiety are known to act as kinase inhibitors. They can be employed as selective inhibitors of enzymes like phosphoinositide 3-kinase δ, which is significant in the treatment of respiratory diseases . The specific structure of this compound may allow it to bind to kinase active sites, inhibiting their activity.

Future Directions

properties

IUPAC Name |

3-ethyl-1-(2-trimethylsilylethoxymethyl)indazol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3OSi/c1-5-14-13-7-6-12(16)10-15(13)18(17-14)11-19-8-9-20(2,3)4/h6-7,10H,5,8-9,11,16H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHACFIDYJWQXEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C2=C1C=CC(=C2)N)COCC[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731425 |

Source

|

| Record name | 3-Ethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine | |

CAS RN |

1214900-20-5 |

Source

|

| Record name | 3-Ethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B595876.png)

![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide](/img/structure/B595882.png)

![4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol](/img/structure/B595885.png)